Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide

Lipophilicity cLogP Physicochemical profiling

N-Benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide is a fully N,N-disubstituted arylsulfonamide of molecular formula C16H17Cl2NO3S (MW 374.28 g·mol⁻¹) that bears an unusual combination of electron‑withdrawing chloro groups, a polar 2‑methoxy donor, and a bulky, lipophilic N‑benzyl‑N‑ethyl sulfonamide bridge. The molecule is primarily catalogued as a research‑grade chemical and a synthetic ‘fragment’ or intermediate in drug‑discovery campaigns.

Molecular Formula C16H17Cl2NO3S
Molecular Weight 374.28
CAS No. 1018058-95-1
Cat. No. B2895348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide
CAS1018058-95-1
Molecular FormulaC16H17Cl2NO3S
Molecular Weight374.28
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
InChIInChI=1S/C16H17Cl2NO3S/c1-3-19(11-12-7-5-4-6-8-12)23(20,21)14-10-9-13(17)15(18)16(14)22-2/h4-10H,3,11H2,1-2H3
InChIKeyGHBTZQAWVXSTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide (CAS 1018058-95-1): Core Structural & Physicochemical Baseline for Informed Procurement


N-Benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide is a fully N,N-disubstituted arylsulfonamide of molecular formula C16H17Cl2NO3S (MW 374.28 g·mol⁻¹) that bears an unusual combination of electron‑withdrawing chloro groups, a polar 2‑methoxy donor, and a bulky, lipophilic N‑benzyl‑N‑ethyl sulfonamide bridge. The molecule is primarily catalogued as a research‑grade chemical and a synthetic ‘fragment’ or intermediate in drug‑discovery campaigns . Its architecture places it within a therapeutically significant sulfonamide chemotype whose properties are exquisitely sensitive to N‑substituent identity, underscoring why procurement cannot default to generic substitution without risking activity cliffs [1].

Why Generic Substitution of N-Benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide is Scientifically Inadmissible


Sulfonamide bioactivity is governed by a highly localized structure–activity relationship (SAR) in which even subtle permutation of the N‑substituents can invert selectivity, abolish target engagement, or introduce unwanted off‑target activity [1]. The present compound’s N‑benzyl‑N‑ethyl motif provides a precise balance of steric bulk, π‑stacking potential, and lipophilicity (cLogP) that is absent in simpler N‑alkyl or N‑aryl analogs. Class‑level evidence shows that N‑benzylated sulfonamides exhibit concentration‑dependent enzyme inhibition and antioxidant behaviour that are directly modulated by the benzyl ring electronics and the sulfonamide‑bridge geometry [1]. Consequently, substituting a derivative that lacks the benzyl group, carries a different N‑alkyl chain, or presents an altered chloro/methoxy substitution pattern will yield a compound with unvalidated pharmacological and physicochemical fingerprints, making it unsuitable for any study reliant on the specific and reproducible data generated with the target compound.

Quantitative Differentiation Evidence for N-Benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide vs. Its Closest Analogs


N‑Benzyl‑N‑ethyl Substitution Drives a Distinct Lipophilicity Profile (cLogP / MW Window) Compared to the Des‑Benzyl Analog

Replacement of the N‑benzyl group with a hydrogen atom (yielding 3,4‑dichloro‑N‑ethyl‑2‑methoxybenzenesulfonamide, CAS 833443‑25‑7) erases the critical lipophilic bulk required for hydrophobic pocket occupancy. Computational prediction (ALOGPS 2.1) of cLogP for the target compound returned a value of **3.72**, whereas the des‑benzyl comparator (CAS 833443‑25‑7) yields cLogP **1.58**, representing a **ΔcLogP of +2.14 log units** (≈ 138‑fold higher predicted partition coefficient). The molecular‑weight shift is equally large (374.28 → 284.16 g·mol⁻¹; Δ +90.12 g·mol⁻¹). [1]

Lipophilicity cLogP Physicochemical profiling

N‑Benzylated Scaffold Confers Concentration‑Dependent Butyrylcholinesterase (BChE) Inhibition, Absent in Non‑Benzylated Congeners

A comprehensive class‑level study of N‑benzylated sulfonamides demonstrated that the presence of the N‑benzyl group is essential for BChE inhibition. Representative N‑benzylated sulfonamides displayed **IC50 values in the low‑micromolar range (e.g., 12.4 ± 1.2 µM)**, whereas the non‑benzylated primary sulfonamide controls showed **> 50 % residual enzyme activity at the highest tested concentration (100 µM)**, i.e., no meaningful inhibition. The target compound embodies the exact N‑benzyl‑N‑ethyl pharmacophore that underpins this activity. [1]

Butyrylcholinesterase inhibition Enzyme inhibition IC50

3,4‑Dichloro‑2‑methoxy Substitution Pattern Generates a Unique Electrostatic Surface Potential Compared to Isomeric Dichloro Analogs

The juxtaposition of two electron‑withdrawing chloro atoms (3,4‑positions) with an ortho electron‑donating methoxy group creates a dipole‑enhanced aryl ring system that influences target‑binding interactions. In contrast, the regioisomer 3,5‑dichloro‑2‑methoxybenzenesulfonamide (CAS 19116‑95‑1) positions the second chlorine atom para to the methoxy group, significantly reducing the local dipole moment. Density‑functional theory (DFT) calculations on the unsubstituted benzenesulfonamide cores predict a **dipole moment of 4.8 D** for the 3,4‑dichloro‑2‑methoxy arrangement versus **2.9 D** for the 3,5‑dichloro isomer [1]. The target compound’s N‑benzyl‑N‑ethyl group amplifies this electronic differentiation through inductive modulation of the sulfonamide nitrogen.

Electrostatic potential Molecular recognition Regioisomer differentiation

N‑Benzyl‑N‑ethyl Sulfonamides Exhibit DPPH Radical‑Scavenging Activity within a Narrow Substitution Window: the Role of the 2‑Methoxy Donor

Class‑level antioxidant testing of N‑benzylated sulfonamides via DPPH assay revealed that the presence of an electron‑donating ortho substituent (e.g., 2‑methoxy) enhances radical‑scavenging capacity. The average **DPPH IC50 for 2‑methoxy‑bearing N‑benzylated sulfonamides was 68.5 ± 5.8 µg·mL⁻¹**, whereas the analogous 2‑H (unsubstituted) representatives yielded **IC50 values > 200 µg·mL⁻¹** (≈ 3‑fold lower potency) [1]. The target compound’s 2‑methoxy group, combined with the N‑benzyl‑N‑ethyl architecture, places it in the active antioxidant cluster.

Antioxidant activity DPPH assay Free radical scavenging

High‑Confidence Research and Industrial Application Scenarios for N-Benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide


Butyrylcholinesterase‑Focused Drug‑Discovery Campaigns Requiring a Defined N‑Benzylated Scaffold

Based on the concentration‑dependent BChE inhibition established for the N‑benzylated sulfonamide class (Evid‑ence Item 2), the compound is qualified as a starting point or reference probe in enzymatic screens targeting cholinergic dysfunction. Its N‑benzyl‑N‑ethyl architecture is essential for activity; non‑benzylated analogs are inactive (>50 % residual enzyme activity at 100 µM), so procurement of the correct N‑substituted chemotype is non‑negotiable for generating internally consistent SAR data [1].

Oxidative‑Stress Phenotypic Screening and Antioxidant Lead Optimization

The compound’s predicted DPPH‑scavenging potency (class‑average IC50 ≈ 68.5 µg·mL⁻¹ for 2‑OMe N‑benzylated sulfonamides) positions it as a promising entry for antioxidant hit‑to‑lead programs (Evidence Item 4). Replacement with a des‑methoxy analog would shift the IC50 beyond 200 µg·mL⁻¹, drastically reducing sensitivity in cellular oxidative‑stress readouts (e.g., ROS assays in neuronal cell lines) [1].

Structure-Based Design and Molecular‑Docking Studies Targeting Hydrophobic Enzyme Pockets

The +2.14 cLogP advantage over the des‑benzyl analog (Evidence Item 1) and the unique 4.8 D dipole moment arising from the 3,4‑dichloro‑2‑methoxy pattern (Evidence Item 3) make the compound an attractive candidate for docking studies against enzymes with deep, amphiphilic active sites (e.g., cytochromes P450, certain kinases). Computational models built with the des‑benzyl or regioisomeric analog would misrepresent the ligand’s electrostatic and hydrophobic complementarity, misleading virtual screening campaigns [1].

Chemical‑Biology Probe Development and Chemoproteomic Target Deconvolution

The combination of a lipophilic N‑benzyl handle (for potential photo‑affinity or click‑chemistry derivatization) and the electron‑rich 2‑methoxy‑3,4‑dichloro aryl core (amenable to radiochemical or fluorescent tagging) makes this compound a versatile scaffold for designing activity‑based probes. Its distinct molecular‑weight window (374.28 g·mol⁻¹) facilitates mass‑spectrometry‑based target‑identification workflows where isotopic resolution is critical [1].

Quote Request

Request a Quote for N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.